molecular formula C16H20N4O2S B13822248 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide

Cat. No.: B13822248
M. Wt: 332.4 g/mol
InChI Key: HPIIISBXLCCSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-amino-4-oxo-5-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide is a complex organic compound that features a pyrimidine ring, a phenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-4-oxo-5-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-4-oxo-5-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-[(6-amino-4-oxo-5-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(6-amino-4-oxo-5-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-amino-4-oxo-5-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

2-[(4-amino-6-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide

InChI

InChI=1S/C16H20N4O2S/c1-3-20(4-2)12(21)10-23-16-18-14(17)13(15(22)19-16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H3,17,18,19,22)

InChI Key

HPIIISBXLCCSDI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=C(C(=O)N1)C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.